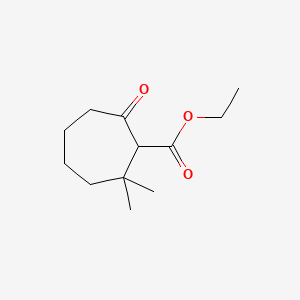
ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate (EDC) is a versatile and efficient reagent used in organic synthesis. It is a colorless liquid with a boiling point of 101°C and a melting point of -21°C. EDC is a widely used reagent in organic synthesis due to its ability to form a variety of different products when reacted with different functional groups. It is also a relatively inexpensive reagent, making it a popular choice for many synthetic chemists.
Applications De Recherche Scientifique
Ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate has numerous scientific research applications. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used to attach labels to proteins, such as for mass spectrometry analysis. This compound is also used in the synthesis of peptide libraries for drug discovery and in the synthesis of oligonucleotides for genetic engineering.
Mécanisme D'action
The reaction of ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate with a functional group is known as an acylation reaction. In this reaction, the this compound molecule donates its carboxylic acid group to the functional group, forming an ester bond. This reaction is reversible, meaning that the ester bond can be broken and the this compound molecule can be regenerated.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects, as it is not metabolized by the body. It is, however, a mild irritant to the skin and eyes, and can cause irritation if it comes into contact with these areas.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate in lab experiments is its versatility. It is a relatively inexpensive reagent and can be used to form a variety of different products when reacted with different functional groups. It also has a relatively low boiling point, making it easier to handle in the lab. The main limitation of using this compound is that it can be toxic if inhaled, and it should be handled with care.
Orientations Futures
The future of ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate in scientific research looks bright. It has already been used in a variety of applications, and its potential is only beginning to be explored. Possible future directions include its use in the synthesis of peptide libraries for drug discovery, in the synthesis of oligonucleotides for genetic engineering, and in the development of new polymers. Additionally, this compound could also be used as a reagent in the synthesis of small molecules for use in drug discovery.
Méthodes De Synthèse
The most common method for synthesizing ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate is through the reaction of ethyl bromoacetate and dimethyl oxalate. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The reaction produces this compound in yields of up to 95%.
Propriétés
IUPAC Name |
ethyl 2,2-dimethyl-7-oxocycloheptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-4-15-11(14)10-9(13)7-5-6-8-12(10,2)3/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCXFVKEAQIAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoyl chloride](/img/structure/B6608529.png)
![1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B6608538.png)





![[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B6608572.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid](/img/structure/B6608577.png)

![methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B6608600.png)


